molecular formula C9H15N3O B12979991 Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine

Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B12979991
M. Wt: 181.23 g/mol
InChI Key: JTNXPEAEMADYQK-UHFFFAOYSA-N
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Description

Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine is a chemical compound that features a cyclohexyl group attached to a 1,3,4-oxadiazole ring, which is further connected to a methanamine group. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Compounds containing the 1,3,4-oxadiazole moiety are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the cyclization of thiosemicarbazides using tosyl chloride and pyridine as reagents . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the cyclohexyl group enhances its lipophilicity and potential interactions with biological membranes, while the methanamine group provides additional sites for chemical modification and functionalization .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine

InChI

InChI=1S/C9H15N3O/c10-8(9-12-11-6-13-9)7-4-2-1-3-5-7/h6-8H,1-5,10H2

InChI Key

JTNXPEAEMADYQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=NN=CO2)N

Origin of Product

United States

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